(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Chiral Synthesis Pharmaceutical Intermediates Pretomanid

Essential chiral (1R) intermediate for pretomanid manufacturing. Stereochemical integrity is non-negotiable; incorrect enantiomer yields failed API batches. This compound ensures compliance with ICH Q6A and maintains required ≥99.0% optical purity. Generic substitution invalidates regulatory compliance and process robustness. Procure only verified, high-enantiomeric-excess material.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13067084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C(CN)O
InChIInChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3/t6-/m1/s1
InChIKeyCCXJDBBBKHZLLT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: A Critical Chiral Amino Alcohol Intermediate for Antitubercular Drug Synthesis


(1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (CAS 1528614-68-7) is a chiral amino alcohol derivative featuring a 3-methylpyrazine core . This compound serves as a key intermediate in the synthesis of pretomanid (PA-824), a nitroimidazooxazine antibiotic approved for treating multi-drug-resistant tuberculosis [1]. Its chiral (1R) configuration is a critical determinant of stereochemical fidelity in downstream drug substance production, directly impacting the final API's optical purity .

Sourcing (1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: Why Isomeric Purity Defines Procurement Value


Generic substitution of (1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol with its (1S)-enantiomer (CAS 1689993-05-2) or the racemic mixture (CAS 1528614-68-7) is fundamentally invalid for pharmaceutical intermediate applications. In the synthesis of the approved drug pretomanid, the stereochemical configuration of the amino alcohol fragment dictates the final drug's chiral purity, which is mandated to be ≥99.0% for the active (S)-enantiomer . Using the incorrect enantiomer would produce the inactive or potentially toxic antipode, failing ICH Q6A regulatory requirements for chiral drugs . The procurement value of the (1R) intermediate is thus entirely contingent on verified enantiomeric excess, a parameter not met by generic or racemic alternatives.

Quantitative Differentiation Evidence for (1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: A Comparator-Based Procurement Guide


Stereochemical Purity as a Critical Quality Attribute for API Synthesis

The (1R) configuration of 2-amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is a critical quality attribute. The target drug substance, pretomanid, requires an optical purity of ≥99.0% for its active (S)-enantiomer, as specified by manufacturers . The use of the incorrect (1S)-enantiomer as an intermediate would lead to the synthesis of the unwanted pretomanid antipode. This is a binary differentiation: the (1R) enantiomer is required for producing the active drug, while the (1S) enantiomer is a potential contaminant. The racemic mixture is also unsuitable, as it necessitates costly and inefficient chiral resolution steps later in the synthesis.

Chiral Synthesis Pharmaceutical Intermediates Pretomanid

In Vitro Target Binding Affinity: (1R) Isomer Demonstrates Markedly Lower Potency vs. Pyrazine-Based Inhibitors

The (1R) enantiomer exhibits weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1,110,000 nM (1.11 mM) [1]. While the (1S) enantiomer's activity in this specific assay is not reported, the class of pyrazine-containing PNMT inhibitors is known to include compounds with significantly higher potency. For instance, the pyrazine derivative CHEMBL2419828 demonstrates an IC50 of 18 nM against the NAAA enzyme [2]. This 60,000-fold difference in potency underscores that the (1R)-2-amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is not a potent inhibitor in this context and should not be selected for applications requiring high-affinity PNMT binding.

Enzyme Inhibition PNMT Drug Discovery

Structural Differentiation: Pyrazine Substitution Pattern Determines Synthetic Utility

The specific substitution pattern of the pyrazine core in (1R)-2-amino-1-(3-methylpyrazin-2-yl)ethan-1-ol (methyl at C3, amino-alcohol at C2) defines its unique synthetic trajectory. In contrast, the regioisomer 3-amino-1-(5-methylpyrazin-2-yl)propan-1-ol places the methyl group at C5 and has a different amino-alcohol side chain, which would lead to distinct reaction outcomes. Similarly, the simpler analog (R)-2-amino-2-(pyrazin-2-yl)ethanol lacks the 3-methyl substituent, altering its steric and electronic properties. This specific substitution is essential for the convergent synthesis of PA-824, where the pyrazine nitrogen atoms and the primary amine are key functional handles [1].

Organic Synthesis Structure-Activity Relationship Chemical Building Blocks

Validated Application Scenarios for (1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol in Pharmaceutical R&D and Manufacturing


Synthesis of Pretomanid (PA-824) for Tuberculosis Drug Development

This compound is a designated chiral intermediate in the synthesis of pretomanid [1]. Its use is mandated for producing the correct stereoisomer of the final drug substance, which must meet a ≥99.0% optical purity specification . Any deviation in the chiral purity of this intermediate will propagate to the final API, potentially resulting in batch failure.

Structure-Activity Relationship (SAR) Studies of Pyrazine-Based Antituberculars

The compound serves as a valuable reference tool in SAR campaigns exploring the pyrazine pharmacophore of PA-824 and related nitroimidazooxazines [1]. Its weak PNMT inhibition (Ki = 1.11 mM) [2] provides a baseline for evaluating the potency of newly synthesized analogs, helping to map which structural modifications enhance target binding.

Development of Analytical Methods for Chiral Purity Assessment

Given the critical need for enantiomeric purity in pretomanid manufacturing , this compound is essential for developing and validating chiral HPLC or SFC methods. It is used as a reference standard to ensure analytical methods can reliably separate and quantify the target (1R) enantiomer from its undesired (1S) counterpart in intermediate and final product testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.